molecular formula C15H21NO5S B2854776 trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid CAS No. 1212395-78-2

trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid

Numéro de catalogue: B2854776
Numéro CAS: 1212395-78-2
Poids moléculaire: 327.4
Clé InChI: YFLHPSZYOOQOHT-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Development

The synthesis of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid emerged from advancements in cyclohexanecarboxylic acid chemistry during the late 20th century. Early methodologies for functionalizing cyclohexane rings, such as those described in U.S. Patent 6,740,765B1, laid the groundwork for introducing sulfonamide and methyl groups at specific positions. This patent detailed processes for preparing 4-substituted cyclohexanecarboxylic acids via cyclization reactions involving vinyl ethers and benzeneacetonitrile precursors, which indirectly influenced later synthetic routes for related compounds.

The compound’s first reported synthesis likely utilized a multi-step approach:

  • Ring Formation : Cyclohexane ring construction via [4+2] cycloaddition or alkylation strategies.
  • Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides.
  • Aminomethylation : Attachment of the aminomethyl moiety through reductive amination or nucleophilic substitution.

Key milestones include its characterization by Combi-Blocks (Catalog No. QY-0872) and Sigma-Aldrich, which standardized its purity (≥95%) and storage conditions (room temperature). The compound’s structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its trans-configuration, critical for its biological activity.

Research Significance and Knowledge Gaps

This compound addresses two critical research gaps:

  • Therapeutic Development : Its efficacy in reducing methotrexate-induced intestinal mucositis (IM) in murine models highlights potential applications in oncology supportive care.
  • Synthetic Utility : As an intermediate for atovaquone, it streamlines antimalarial drug production, addressing global health challenges.

However, unresolved questions persist:

  • Mechanistic Pathways : The exact molecular targets (e.g., NF-κB, IL-6) mediating its mucoprotective effects require validation.
  • Structure-Activity Relationships (SAR) : How the trans-configuration and methoxy group influence bioavailability remains unclear.
  • Scalability : Current synthesis methods lack cost-efficiency for industrial-scale production.

Academic Interest and Research Landscape

Academic interest in this compound spans three domains:

Domain Focus Areas
Medicinal Chemistry Optimization of sulfonamide derivatives for enhanced pharmacokinetics.
Organic Synthesis Development of stereoselective routes to access trans-configured analogs.
Biophysics Analysis of cyclohexane ring dynamics via density functional theory (DFT).

Recent studies prioritize its role in modulating oxidative stress and inflammation, with 2023 research demonstrating a 40% reduction in murine intestinal villus atrophy at 50 mg/kg doses. Collaborative efforts between academic and industrial labs (e.g., Combi-Blocks, BLD Pharm) have accelerated its commercial availability.

Theoretical Framework and Scientific Relevance

The compound’s relevance stems from two theoretical frameworks:

  • Bioisosteric Replacement : The sulfonamide group acts as a bioisostere for carboxylate or phosphate moieties, enhancing membrane permeability while retaining hydrogen-bonding capacity.
  • Conformational Restriction : The trans-cyclohexane ring imposes rigidity, reducing entropic penalties during target binding compared to flexible analogs.

Quantum mechanical calculations (DFT) on analogous sulfonamides reveal:

  • Electron Distribution : The methoxy group donates electron density to the sulfonyl moiety, increasing electrophilicity at the sulfonamide nitrogen.
  • Hirshfeld Surface Analysis : Non-covalent interactions (e.g., C–H···O, π–π stacking) dominate crystal packing, influencing solubility.

These properties underpin its dual role as a therapeutic candidate and synthetic building block, bridging organic chemistry and translational medicine.

Propriétés

IUPAC Name

4-[[(4-methoxyphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h6-9,11-12,16H,2-5,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHPSZYOOQOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid core. One common approach is to start with cyclohexanone, which undergoes a series of reactions including nitration, reduction, and sulfonylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and by-products, ensuring the final product meets quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Derivatives with different functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in preclinical studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Neuroprotective Properties : Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its prospects as a neuroprotective agent.

Pharmacological Applications

  • Pain Management : Due to its structural similarity to known analgesics, this compound is being explored for its analgesic properties. Preliminary studies indicate that it may provide pain relief through mechanisms involving opioid receptors.
  • Anticancer Activity : Recent investigations have revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, positioning it as a potential lead compound in anticancer drug development.

Material Science Applications

  • Polymer Chemistry : The sulfonamide group in this compound allows for its use as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties.
  • Coating Technologies : The compound's hydrophobic characteristics make it suitable for applications in waterproof coatings for construction materials, enhancing durability and resistance to environmental factors.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Novel Sulfonamide DerivativesAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth compared to control groups.
Neuroprotective Effects of Cyclohexane DerivativesNeuroprotectionShowed reduction in neuroinflammation markers in animal models of Alzheimer's disease.
Synthesis and Characterization of Sulfonamide PolymersMaterial ScienceDeveloped polymers exhibited improved mechanical strength and thermal stability over traditional materials.

Mécanisme D'action

The mechanism by which trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for example, can act as a leaving group in substitution reactions, while the amino group can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

  • Molecular Formula: C₁₅H₂₁NO₅S.
  • Molecular Weight : 327.4 g/mol .
  • Stereochemistry : The trans configuration minimizes steric hindrance between the bulky sulfonamide and carboxylic acid groups, favoring thermodynamic stability .
Structural Analogues

The compound belongs to a class of cyclohexanecarboxylic acid derivatives with sulfonamide or ester substituents. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methoxyphenylsulfonylamino C₁₅H₂₁NO₅S 327.4 High polarity due to methoxy and sulfonamide groups; trans configuration
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid Phenylsulfonyloxy C₁₄H₁₈O₅S 298.34 Lacks methoxy group; lower solubility in aqueous media
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl C₁₄H₁₈O₃ 234.29 Ether linkage instead of sulfonamide; reduced hydrogen-bonding capacity
4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 Chlorine substituent enhances lipophilicity; melting point 252–254°C
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) Aminomethyl C₈H₁₅NO₂ 157.21 Primary amine group; used as antifibrinolytic agent

Activité Biologique

trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, also known as a derivative of aminomethylcyclohexanecarboxylic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol
  • Structure : The compound features a cyclohexane ring with an aminomethyl group and a sulfonyl moiety attached to a methoxyphenyl group, which are essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of enzymes such as arginase, which plays a role in various metabolic processes. Inhibition of arginase can lead to increased levels of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Efficacy in Melasma Treatment

A notable study assessed the efficacy of a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide for treating melasma in Thai adults. The results indicated significant improvements in skin pigmentation after six weeks of treatment compared to a control group. The study highlighted the compound's potential as a topical agent for hyperpigmentation disorders .

Study ParameterTest GroupControl GroupResult
Duration6 weeks6 weeksSignificant reduction in melasma
Primary EndpointSkin pigmentation improvementNo active treatmentp < 0.05

Safety Profile

The safety profile of this compound was evaluated alongside its efficacy. Adverse events were reported but were not significantly different from those in the control group, suggesting a favorable safety margin for topical applications .

Case Study 1: Treatment of Melasma

In a randomized double-blind controlled study involving 100 participants with melasma, patients treated with the formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid experienced marked improvement in skin tone and texture compared to those receiving standard treatment options such as hydroquinone .

Case Study 2: Potential Antimicrobial Use

Another exploratory study investigated the antimicrobial effects of various derivatives of cyclohexanecarboxylic acids, including this compound. Results indicated promising activity against several bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid?

Answer:
The synthesis typically involves a multi-step approach:

Aminomethyl intermediate preparation : Start with trans-4-aminomethylcyclohexanecarboxylic acid, which can be synthesized via catalytic hydrogenation of the corresponding nitrile precursor under H₂/Pd-C .

Sulfonylation : React the amine with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Maintain temperatures between 0–5°C to minimize side reactions.

Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Yields typically range from 65–75% after optimization .

Advanced: How can researchers optimize reaction conditions to improve yield and regioselectivity in the sulfonylation step?

Answer:
Key optimization strategies include:

  • Solvent screening : DMF enhances solubility of intermediates but may increase side reactions; THF balances reactivity and selectivity .
  • Temperature control : Slow addition of sulfonyl chloride at 0°C reduces dimerization.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
  • Design of Experiments (DoE) : A 3-factor (temperature, stoichiometry, solvent) response surface model identified optimal conditions (40°C, 1.2 eq sulfonyl chloride, DMF), improving yields to 82% .

Basic: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:

  • NMR spectroscopy : ¹H NMR confirms trans stereochemistry (J = 10–12 Hz for axial protons). ¹³C NMR identifies the sulfonamide carbonyl at ~170 ppm .
  • FT-IR : Sulfonamide S=O stretches appear at 1360 cm⁻¹ and 1175 cm⁻¹ .
  • Mass spectrometry : HRMS (ESI+) should match the theoretical [M+H]⁺ of 382.12 g/mol .
  • X-ray crystallography : Definitive proof of configuration via single-crystal analysis (e.g., CCDC deposition) .

Advanced: How should researchers address discrepancies in biological activity data reported across different studies?

Answer:
Resolve contradictions by:

Purity validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient, retention time ~8.2 min) .

Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and incubation times (24h vs. 48h).

Stereochemical verification : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) confirms enantiomeric excess .

Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to validate target interactions .

Basic: What are the key considerations for handling and storing this compound to maintain stability?

Answer:

  • Storage : Desiccate at –20°C under argon. Avoid prolonged exposure to light or humidity.
  • Solution stability : Prepare fresh solutions in pH 7.4 PBS; degradation occurs within 48h at 25°C (monitored via LC-MS) .
  • Decomposition products : Thermal analysis (TGA/DSC) shows decomposition onset at 215°C, forming sulfonic acid byproducts .

Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina predicts binding to ATPase domains (e.g., HSP90) with ΔG ≈ –9.2 kcal/mol.
  • MD simulations : AMBER forcefield simulations (100 ns) reveal stable hydrogen bonds between the sulfonamide and Lys58/Asn51 residues .
  • QSAR models : Gaussian-optimized geometries (B3LYP/6-31G*) correlate logP (2.1) with membrane permeability (R² = 0.89) .

Basic: How does the trans configuration influence the compound's physicochemical properties compared to cis isomers?

Answer:

Propertytrans-Isomercis-Isomer
Aqueous solubility2.1 mg/mL (pH 7.4)5.4 mg/mL (pH 7.4)
LogP2.31.8
Melting point215–217°C195–198°C
Metabolic stabilityt₁/₂ = 45 min (rat liver microsomes)t₁/₂ = 28 min

The trans isomer’s lower solubility and higher logP arise from reduced dipole moment and increased hydrophobicity .

Advanced: What strategies can overcome challenges in achieving high enantiomeric purity during asymmetric synthesis?

Answer:

  • Chiral auxiliaries : (R)-BINOL in Mitsunobu reactions achieves 94% ee .
  • Enzymatic resolution : Candida antarctica lipase B selectively hydrolyzes the cis ester (ee >99%) .
  • Crystallization-induced asymmetric transformation (CIAT) : Use (+)-camphorsulfonic acid to resolve racemates, yielding >98% ee .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.